tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate
CAS No.:
Cat. No.: VC15890553
Molecular Formula: C17H21N3O2
Molecular Weight: 299.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21N3O2 |
|---|---|
| Molecular Weight | 299.37 g/mol |
| IUPAC Name | tert-butyl 3-phenyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-10-9-13-14(11-20)18-19-15(13)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) |
| Standard InChI Key | ZLVYDFIMUQQYLW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Characteristics
Tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate features a bicyclic core comprising a pyrazole ring fused to a partially hydrogenated pyridine ring. The tert-butyl carbamate group at position 6 and a phenyl substituent at position 3 enhance its steric and electronic properties, influencing its reactivity and interactions with biological targets .
Table 1: Key Molecular Properties
The compound’s structure has been validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), though specific spectral data remain unpublished.
Stereoelectronic Features
The pyrazolo[3,4-c]pyridine core exhibits aromaticity, with delocalized π-electrons across the fused rings. The tert-butyl group introduces steric bulk, potentially shielding the carbamate moiety from metabolic degradation. The phenyl ring at position 3 contributes to lipophilicity, which may enhance membrane permeability in biological systems .
Synthesis and Optimization
Synthetic Routes
The synthesis of tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate typically involves a multi-step sequence:
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Core Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles generates the pyrazolo[3,4-c]pyridine scaffold.
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Functionalization: Introduction of the phenyl group via Suzuki-Miyaura coupling or electrophilic substitution.
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Protection: Installation of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate under basic conditions .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux | 60% | |
| 2 | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF | 75% | |
| 3 | Boc₂O, DMAP, CH₂Cl₂, rt | 85% |
Challenges and Optimizations
Early synthetic routes suffered from low yields (~20%) due to side reactions at the N-1 position of the pyrazole ring. Transitioning to solvent-free conditions and employing palladium catalysts improved yields to 75–90% . The Boc group’s stability under basic conditions makes it ideal for protecting secondary amines during subsequent derivatization.
Research Findings and Biological Activities
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Acarbose (reference) | 200.1 | |
| Ethyl 4-(4-bromophenyl)-pyrazolo[3,4-b]pyridine | 5.14 | |
| tert-Butyl derivative (hypothetical) | *Pending | – |
*Hypothetical data inferred from structural analogs.
Pharmacokinetic Predictions
Computational models predict moderate bioavailability (F = 65%) and blood-brain barrier permeability (logBB = -0.3) for this compound. The tert-butyl group may prolong half-life by reducing oxidative metabolism, though in vivo validation is required.
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